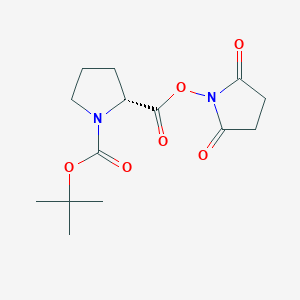
Boc-D-Pro-OSu
Übersicht
Beschreibung
Boc-D-Pro-OSu is a compound with the molecular formula C14H20N2O6 . It is also known by other names such as N-(tert-Butoxycarbonyl)-D-proline Succinimidyl Ester and 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 2 steps . The first step involves ethanol at 45°C for 0.17 hours. The second step involves dicyclohexyl-carbodiimide in acetonitrile .Molecular Structure Analysis
The molecular weight of this compound is 312.32 g/mol . The IUPAC name is 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound plays a pivotal role in the synthesis of multifunctional targets, particularly where amino functions are involved .Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.32 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 5 rotatable bonds .Wirkmechanismus
Target of Action
Boc-D-Pro-OSu is primarily used in the field of peptide synthesis . Its primary targets are the amine groups present in peptide chains . The role of this compound is to protect these amine groups during the synthesis process, preventing unwanted side reactions .
Mode of Action
This compound interacts with its targets (amine groups) through a process known as Boc protection . In this process, the Boc group (tert-butoxycarbonyl) of this compound forms a carbamate linkage with the amine group of the peptide, thereby protecting it . This protection is chemoselective, meaning it specifically targets amine groups without affecting other functional groups present in the peptide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis . By protecting the amine groups, this compound allows for the sequential addition of amino acids to the peptide chain without interference from side reactions . Once the peptide synthesis is complete, the Boc groups can be removed under mild acidic conditions, leaving the desired peptide product .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful and efficient synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, this compound helps ensure the integrity of the peptide product .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of Boc protection . Additionally, the presence of other functional groups in the peptide can influence the selectivity of Boc protection . Lastly, the stability of this compound can be affected by storage conditions .
Vorteile Und Einschränkungen Für Laborexperimente
Boc-D-Pro-OSu has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of synthetic reactions. Additionally, its low cost and availability make it a convenient choice for many researchers. However, this compound is not suitable for use in certain reactions, such as those involving nucleophiles, and its reactivity can be affected by the presence of other compounds.
Zukünftige Richtungen
The potential applications of Boc-D-Pro-OSu are vast and still being explored. Some of the future directions for research include the development of new synthetic methods for its synthesis, the study of its biochemical and physiological effects, and the development of new materials and drug delivery systems using the compound. Additionally, further research into the structure and reactivity of the compound could lead to the development of new compounds and materials. Finally, the potential of this compound in the synthesis of peptides, proteins, and other biologically active compounds could lead to the development of new therapeutic agents.
Synthesemethoden
Boc-D-Pro-OSu can be synthesized using a variety of methods, including solid-phase synthesis, liquid-phase synthesis, and microwave-assisted synthesis. In solid-phase synthesis, the compound is synthesized on a solid support such as a resin, and the product is then cleaved from the resin using a suitable reagent. In liquid-phase synthesis, the compound is synthesized in a solution and the product is then isolated. In microwave-assisted synthesis, the compound is synthesized using microwave radiation.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Boc-D-Pro-OSu wird häufig in der Peptidsynthese verwendet . Die Boc-Gruppe (tert-Butyloxycarbonyl) ist eine Schutzgruppe, die in der Synthese von Peptiden verwendet wird. Sie verhindert ungewollte Peptidbindungen und wird in den letzten Schritten der Synthese entfernt.
Prolinanaloga
This compound ist ein Prolinanalogon . Prolinanaloga sind vielversprechende Kandidaten für die Feinabstimmung der biologischen, pharmazeutischen oder physikalisch-chemischen Eigenschaften von natürlich vorkommenden sowie de novo entwickelten, linearen und zyklischen Peptiden .
Proteomikforschung
This compound ist ein Spezialprodukt, das in der Proteomikforschung verwendet wird . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteinwechselwirkungen, Modifikationen und Lokalisierungen zu untersuchen.
Signalwege
This compound wird in der Untersuchung verschiedener Signalwege verwendet . Dazu gehören Proteasen-Apoptose, Chromatin/Epigenetik, Stoffwechsel, MAPK-Signalgebung, Tyrosinkinase, DNA-Schädigung/DNA-Reparatur und PI3K/Akt/mTOR-Signalgebung .
Biochemische Forschung
This compound wird in verschiedenen biochemischen Forschungsanwendungen verwendet . Seine Eigenschaften machen es nützlich in Studien, die Enzymreaktionen, Proteinstruktur und -funktion sowie andere biochemische Prozesse betreffen.
Safety and Hazards
Boc-D-Pro-OSu is intended for R&D use only and is not for medicinal, household, or other uses . It is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) . If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICWIJISMKZDDY-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121419 | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102185-34-2 | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



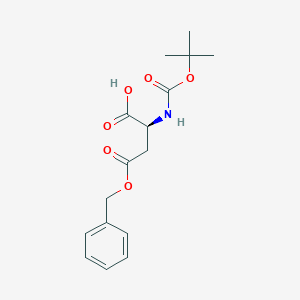

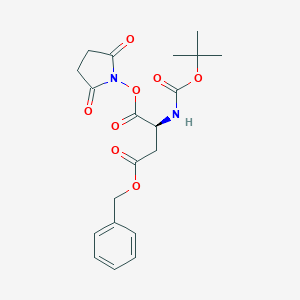




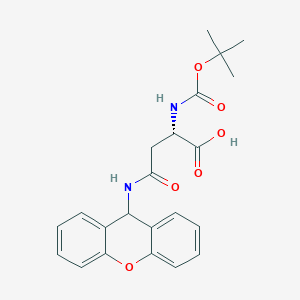
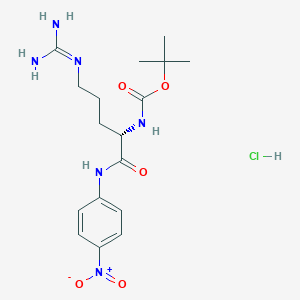
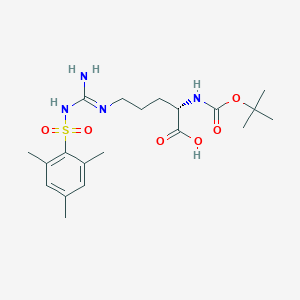

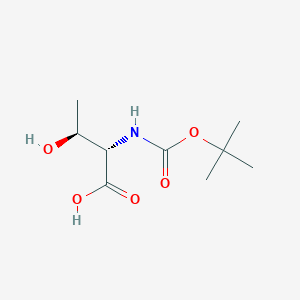
![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)
